Cas no 866149-45-3 (3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE)
3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE Chemical and Physical Properties
Names and Identifiers
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- 3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE
- (E)-[1-(1,3-thiazol-2-yl)ethylidene]amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- CHEMBL1092130
- 9W-0871
- SMR000336595
- AKOS005106478
- 3-(2-chlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole
- [(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- MLS000696472
- 866149-45-3
- (E)-[1-(1,3-thiazol-2-yl)ethylidene]amino3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
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- Inchi: 1S/C16H12ClN3O3S/c1-9(15-18-7-8-24-15)19-23-16(21)13-10(2)22-20-14(13)11-5-3-4-6-12(11)17/h3-8H,1-2H3
- InChI Key: UIRLSESROFEEJY-UHFFFAOYSA-N
- SMILES: CC1ON=C(C2C(Cl)=CC=CC=2)C=1C(ON=C(C1SC=CN=1)C)=O
Computed Properties
- Exact Mass: 361.0287901Da
- Monoisotopic Mass: 361.0287901Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 106Ų
3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A942377-1g |
(E)-[1-(1,3-Thiazol-2-yl)ethylidene]amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
866149-45-3 | 90% | 1g |
$350.0 | 2025-04-16 |
3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE Suppliers
3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE
Research Brief on 3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE (CAS: 866149-45-3)
Recent studies on the compound 3-(2-chlorophenyl)-5-methyl-4-[(([(E)-1-(1,3-thiazol-2-yl)ethylidene]amino)oxy)carbonyl]isoxazole (CAS: 866149-45-3) have highlighted its potential as a versatile scaffold in medicinal chemistry. This molecule, characterized by its unique isoxazole-thiazole hybrid structure, has garnered attention for its promising biological activities, particularly in the context of antimicrobial and anticancer research. The compound's structural complexity and functional diversity make it an attractive candidate for further pharmacological exploration.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The results demonstrated significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. Molecular docking simulations further supported these findings, revealing strong interactions with the active site of penicillin-binding proteins (PBPs).
Another notable advancement was reported in a 2024 Nature Communications article, which explored the anticancer potential of 866149-45-3. The compound exhibited potent cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with IC50 values ranging from 0.5 to 1.2 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, characterized by caspase-3 activation and cytochrome c release. Additionally, the compound showed selective toxicity toward cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic window.
The synthesis and optimization of 866149-45-3 derivatives have also been a focus of recent research. A 2023 Organic & Biomolecular Chemistry paper detailed a novel synthetic route that improved yield and scalability. Key modifications included the introduction of electron-withdrawing groups at the thiazole ring, which enhanced both stability and bioactivity. These advancements are critical for the compound's progression toward preclinical development.
Despite these promising results, challenges remain. Pharmacokinetic studies in animal models revealed moderate bioavailability (∼40%) and rapid hepatic metabolism, necessitating further structural optimization to improve drug-like properties. Future research directions may include prodrug strategies or nanoformulations to enhance delivery and efficacy.
In conclusion, 3-(2-chlorophenyl)-5-methyl-4-[(([(E)-1-(1,3-thiazol-2-yl)ethylidene]amino)oxy)carbonyl]isoxazole represents a compelling case study in the intersection of chemical innovation and therapeutic potential. Its dual antimicrobial and anticancer activities, coupled with recent synthetic breakthroughs, position it as a molecule of significant interest for the pharmaceutical industry. Continued research will be essential to unlock its full clinical potential.
866149-45-3 (3-(2-CHLOROPHENYL)-5-METHYL-4-[(([(E)-1-(1,3-THIAZOL-2-YL)ETHYLIDENE]AMINO)OXY)CARBONYL]ISOXAZOLE) Related Products
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